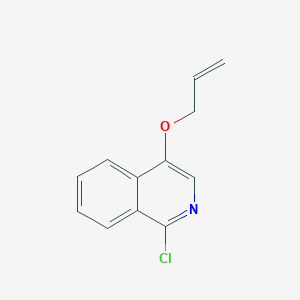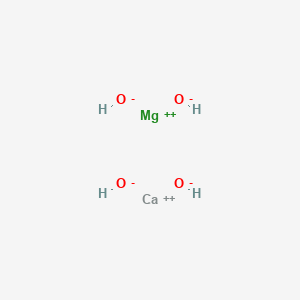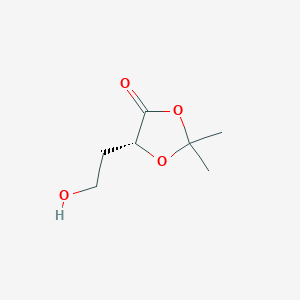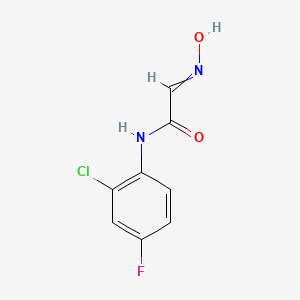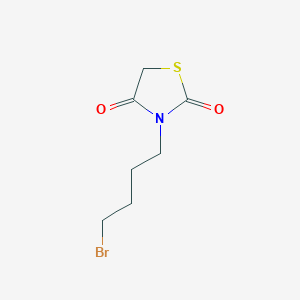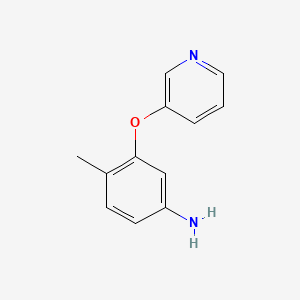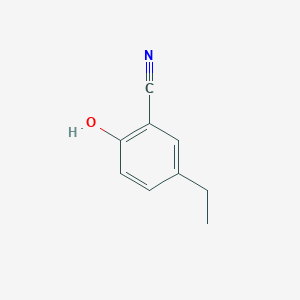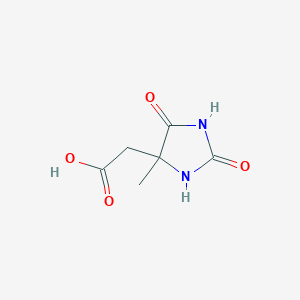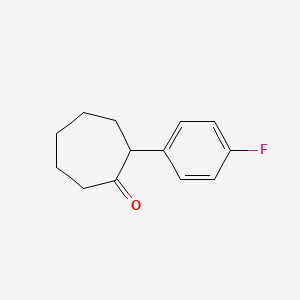
2-(4-Fluorophenyl)cycloheptan-1-one
概要
説明
2-(4-Fluorophenyl)cycloheptan-1-one is an organic compound that belongs to the family of cyclic ketones It features a seven-membered carbon ring with a ketone functional group and a fluorophenyl group attached to the second carbon of the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cycloheptan-1-one can be achieved through several methodsAnother method is the ring expansion of cyclohexanone using diazomethane, which forms a seven-membered ring that can then be functionalized with a fluorophenyl group .
Industrial Production Methods
Industrial production of this compound typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide . This method is efficient and yields high purity products suitable for large-scale applications.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
2-(4-Fluorophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and certain polymers.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)cycloheptan-1-one involves its interaction with various molecular targets. The fluorophenyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis and its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Cyclohexanone: A six-membered ring ketone.
Cyclooctanone: An eight-membered ring ketone.
Tropinone: A bicyclic ketone with a nitrogen atom.
Uniqueness
2-(4-Fluorophenyl)cycloheptan-1-one is unique due to its seven-membered ring structure and the presence of a fluorophenyl group. This combination imparts distinct chemical properties, making it a valuable compound in various applications .
特性
分子式 |
C13H15FO |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
2-(4-fluorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15FO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 |
InChIキー |
CEJBBEFGVINCNJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-(thieno[3,2-d]pyrimidin-4-yloxy)benzenamine](/img/structure/B8693222.png)


